molecular formula C15H32OSn B1443715 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- CAS No. 74141-13-2

2-Propen-1-ol, 3-(tributylstannyl)-, (Z)-

Cat. No.: B1443715
CAS No.: 74141-13-2
M. Wt: 347.1 g/mol
InChI Key: ODLVTDCSVYRSPD-UHFFFAOYSA-N
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Description

2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- is an organotin compound with the molecular formula C15H32OSn. It is a colorless liquid used primarily in organic synthesis and as a building block in the preparation of pharmaceuticals and agrochemicals . The (Z)-configuration indicates that the double bond is in a cis orientation, which can influence the compound’s reactivity and properties.

Preparation Methods

The synthesis of 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- typically involves the reaction of allyl alcohol with tributyltin hydride in the presence of a catalyst. The reaction conditions often include the use of a palladium catalyst and a base, such as triethylamine, to facilitate the formation of the stannylated product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- involves its role as a reagent in various chemical reactions. The stannyl group can participate in oxidative addition and reductive elimination processes, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the tributyltin group, which can stabilize intermediates and transition states during reactions .

Comparison with Similar Compounds

2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- can be compared with other similar compounds, such as:

The uniqueness of 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- lies in its stannyl group, which imparts specific reactivity and stability, making it valuable in organic synthesis and industrial applications.

Properties

IUPAC Name

3-tributylstannylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2,4H,3H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLVTDCSVYRSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To neat propargyl alcohol (1 ml) were added tributyl stannane (5.8 ml) followed by 1,1′-azobis(cyclohexanecarbonitrile) (213 mg). The mixture was heated for 2 h at 80° C., cooled to RT, and directly purified by column chromatography (EA/Hept 4/96 to 5/95) to afford 2.98 g of the desired product.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
213 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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